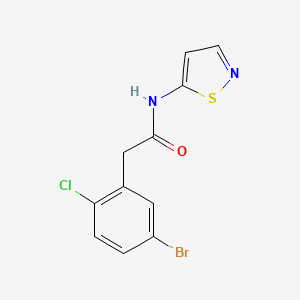
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide, commonly known as BCTA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BCTA belongs to the class of thiazole-based compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of BCTA is not fully understood. However, it has been suggested that BCTA exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in inflammatory and tumorigenic pathways. BCTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, BCTA has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
BCTA has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BCTA has also been found to inhibit the proliferation and invasion of cancer cells. Additionally, BCTA has been shown to possess antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
BCTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BCTA has also been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to the use of BCTA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, BCTA has been found to exhibit some toxicity in certain cell types, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on BCTA. Further studies are needed to fully understand its mechanism of action and optimize its use in the treatment of various diseases. Additionally, more research is needed to explore its potential as an antimicrobial agent. Future studies may also investigate the use of BCTA in combination with other drugs to enhance its therapeutic effects. Finally, the development of new analogs of BCTA may lead to the discovery of more potent and selective drugs.
Synthesemethoden
The synthesis of BCTA involves the reaction of 2-chloro-5-bromoaniline with thioacetic acid in the presence of a catalyst, followed by the reaction of the resulting product with acetic anhydride. The final product, BCTA, is obtained after purification through recrystallization. The synthesis of BCTA is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
BCTA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. BCTA has also been shown to exhibit antitumor activity, making it a potential drug candidate for the treatment of various types of cancer. Additionally, BCTA has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-1-2-9(13)7(5-8)6-10(16)15-11-3-4-14-17-11/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAJFTHKVMZVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)NC2=CC=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
![4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)
![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)